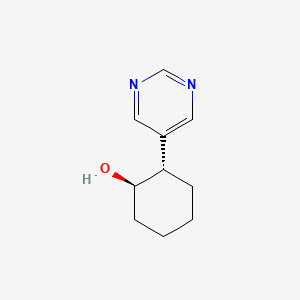

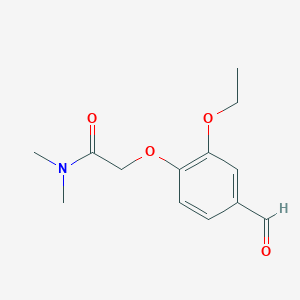

![molecular formula C20H25N5O2 B2835954 2-(1-(叔丁基)-4-氧代-1H-嘧唑并[3,4-d]嘧啶-5(4H)-基)-N-二甲苯基乙酰胺 CAS No. 863447-71-6](/img/structure/B2835954.png)

2-(1-(叔丁基)-4-氧代-1H-嘧唑并[3,4-d]嘧啶-5(4H)-基)-N-二甲苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .科学研究应用

抗肿瘤活性

研究表明,吡唑并[3,4-d]嘧啶衍生物具有显着的抗肿瘤活性。构效关系研究表明,对吡唑并[3,4-d]嘧啶-5(4H)-基部分的修饰可以得到具有强效抗癌特性的化合物。这些化合物已在各种癌细胞系中进行测试,表明它们作为癌症治疗的临床候选药物的潜力。值得注意的是,某些衍生物已显示出通过干扰特定细胞通路(例如 Src 的磷酸化)来抑制细胞增殖并诱导细胞凋亡,突出了它们对癌细胞的作用机制 (Carraro 等人,2006)。

抗菌和抗真菌活性

吡唑并[3,4-d]嘧啶衍生物也因其抗菌和抗真菌活性而受到评估。这些化合物的合成和生物学评估已证明它们对一系列革兰氏阳性菌和革兰氏阴性菌以及真菌菌株有效。这表明它们在治疗由这些微生物引起的感染中具有潜在应用 (El-sayed 等人,2017)。

抗炎活性

此外,研究已将吡唑并[3,4-d]嘧啶衍生物确定为具有减少溃疡生成活性的潜在非甾体抗炎药 (NSAID)。这突出了它们在控制炎症方面的治疗潜力,而不会出现与传统 NSAID 常见的胃肠道副作用 (Auzzi 等人,1983)。

药物递送系统改进

研究工作还集中在增强吡唑并[3,4-d]嘧啶的药代动力学特性。由于它们水溶性差,这可能会限制其临床开发,因此已开发出白蛋白纳米颗粒和脂质体等创新药物递送系统。这些系统旨在提高溶解度、增强生物利用度并可能减少副作用,使这些化合物作为临床候选药物更具可行性 (Vignaroli 等人,2016)。

作用机制

Pharmacokinetics

The compound’s molecular weight is likely to be less than 400, and it has a clogp value less than 4 , suggesting that it may have good bioavailability and drug-likeness.

Result of Action

Some pyrazolo[3,4-d]pyrimidines have been shown to have antitubercular activity , suggesting that this compound may also have potential as an antitubercular agent.

属性

IUPAC Name |

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-12-7-13(2)17(14(3)8-12)23-16(26)10-24-11-21-18-15(19(24)27)9-22-25(18)20(4,5)6/h7-9,11H,10H2,1-6H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNABIQGPUJBRDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B2835873.png)

![1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2835874.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2835875.png)

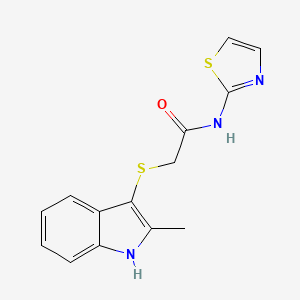

![3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2835882.png)

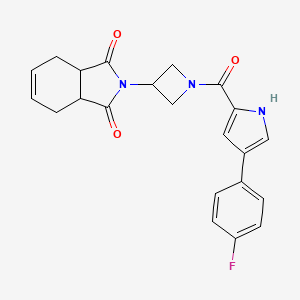

![4-({[(7-Oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2835884.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2835885.png)

![2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B2835888.png)